Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate (CAS No. 1380300-65-1) is a heterocyclic compound with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.2 g/mol . The molecule features a 1,2,4-oxadiazole ring substituted at the 3-position with a cyclobutyl group and at the 5-position with an ethoxycarbonyl moiety.
Properties
IUPAC Name |
ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-9(12)8-10-7(11-14-8)6-4-3-5-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIKEYSHNDRWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178851 | |
| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-cyclobutyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-65-1 | |
| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-cyclobutyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-cyclobutyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired oxadiazole ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles like amines or thiols replace specific substituents.
Scientific Research Applications
Chemistry
Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate serves as a crucial building block in the synthesis of more complex molecules. Its derivatives are being explored for the development of new pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, substitution, and hydrolysis—enhances its utility in synthetic chemistry.
Biology
In biological research, derivatives of this compound have demonstrated significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. These properties make it a candidate for developing new antimicrobial agents. Studies indicate that the compound can disrupt bacterial cell membranes, leading to cell death . Furthermore, its antioxidant properties have been evaluated for potential protective effects against oxidative stress.
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its derivatives are being investigated for their efficacy against cancer and infectious diseases due to their ability to inhibit specific enzymes and interfere with cellular pathways.
Mechanism of Action
The mechanism of action of ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,2,4-Oxadiazole Derivatives
Key Observations:
- Aromatic substituents (e.g., phenyl, 4-chlorophenyl) enhance π-π stacking interactions, which may improve binding affinity in drug design . Halogenated derivatives (e.g., 4-chlorophenyl) exhibit increased polarity and metabolic stability, making them attractive for pharmaceutical applications .
Biological Activity
Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by an oxadiazole ring, an ethyl ester group, and a cyclobutyl substituent. The presence of the oxadiazole moiety contributes to its reactivity and biological properties. The compound's molecular formula is CHNO, with a CAS number of 1380300-65-1 .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It can modulate enzyme and receptor activities, leading to various pharmacological effects. For instance, it has been shown to disrupt bacterial cell membranes, resulting in cell death .
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties against a range of pathogens. This compound has demonstrated effectiveness against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest its potential as a lead compound in developing new antimicrobial agents .
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 32 µg/mL | |
| Escherichia coli | < 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties . In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines. For example, compounds structurally related to this compound have been tested against:
- NCI H292 (lung carcinoma)
- HL-60 (promyelocytic leukemia)
- HT29 (colon carcinoma)
Results indicated moderate cytotoxicity with IC values ranging from 19 µM to 42 µM for different derivatives .
Table 2: Cytotoxicity Data
Structure-Activity Relationship (SAR)
The structure of this compound influences its biological activity. Variations in substituents on the oxadiazole ring can lead to significant differences in potency and selectivity. For example:
- Cyclobutyl substituents enhance certain interactions with biological targets compared to other groups like phenyl or tert-butyl.
This aspect emphasizes the importance of SAR studies in optimizing the compound for desired therapeutic effects .
Case Studies
Recent studies have highlighted the potential of this compound in treating resistant infections and cancers. For instance:
- Antimicrobial Study : A study demonstrated that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus with an MIC significantly lower than traditional antibiotics .
- Cytotoxicity Assessment : In a comparative analysis with established anticancer agents like Doxorubicin, this compound showed promising results against HL-60 cell lines with lower IC values indicating higher potency .
Q & A
Q. What methodologies assess the biological activity of this compound?
- Assays :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition : Test against targets like PARP or HDACs using fluorogenic substrates .
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
